molecular formula C19H26O2 B1213577 UNII-8H078980J4 CAS No. 1229-33-0

UNII-8H078980J4

Cat. No.: B1213577
CAS No.: 1229-33-0
M. Wt: 286.4 g/mol
InChI Key: SLNMIOMHGWEGBR-QHWILLEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Unique Ingredient Identifier (UNII) is a non-proprietary, alphanumeric code assigned by the FDA to substances based on their molecular structure or composition to ensure unambiguous identification . Based on regulatory guidelines, UNIIs distinguish substances even if they share the same active moiety but differ in preparation methods, impurity profiles, or formulations .

Properties

CAS No.

1229-33-0

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C19H26O2/c1-19-8-7-16-15-6-4-14(21-2)9-12(15)3-5-17(16)18(19)10-13(20)11-19/h4,6,9,13,16-18,20H,3,5,7-8,10-11H2,1-2H3/t13-,16+,17+,18-,19+/m0/s1

InChI Key

SLNMIOMHGWEGBR-QHWILLEASA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC

Other CAS No.

1229-33-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-estra-1,3,5(10)-trien-16-ol typically involves the methylation of estradiol. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-estra-1,3,5(10)-trien-16-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-estra-1,3,5(10)-trien-16-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-estra-1,3,5(10)-trien-16-ol involves its interaction with estrogen receptors. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate UNII-8H078980J4, we compare it with compounds sharing structural motifs, functional groups, or pharmacological profiles. Key examples include:

Table 1: Molecular and Physicochemical Properties

Property This compound (Inferred) CAS 99799-09-4 CAS 180976-09-4 CAS 41841-16-1
Molecular Formula (Not specified) C₈H₁₄O₃ C₈H₁₄N₂O₂ C₉H₉BrO₂
Molecular Weight (Not specified) 158.20 g/mol 170.21 g/mol 229.07 g/mol
Solubility (Not specified) Very soluble Very soluble (10.8–17.5 mg/mL) Soluble (0.219 mg/mL)
Bioavailability (Not specified) N/A 0.55 0.55
Key Functional Groups (Inferred: ester/carboxylic acid) Ester, hydroxyl Amine, nitrile Bromo, ester

Key Observations:

CAS 180976-09-4 (C₈H₁₄N₂O₂) includes amine and nitrile groups, which may confer distinct pharmacokinetic properties compared to ester-containing analogs .

Synthetic Methods :

  • CAS 99799-09-4 is synthesized via coupling reactions using HATU and DMF, yielding moderate to high purity .
  • CAS 180976-09-4 employs reactions with triethylamine and di-tert-butyl dicarbonate, achieving high yields (69–96%) .

CAS 41841-16-1 acts as a CYP1A2 inhibitor, which may influence drug-drug interactions in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNII-8H078980J4
Reactant of Route 2
UNII-8H078980J4

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